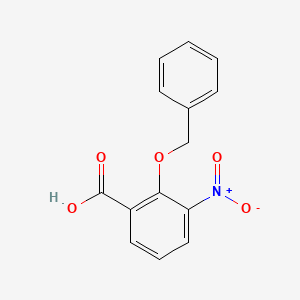

2-Benzyloxy-3-nitrobenzoic acid

Description

Contextualization of Substituted Benzoic Acids within Advanced Organic Synthesis

Substituted benzoic acids are pivotal building blocks in the field of advanced organic synthesis. researchgate.net The benzene (B151609) ring's susceptibility to electrophilic substitution, combined with the directing effects of various substituents, allows for the creation of a diverse range of molecular architectures. libretexts.orgwikipedia.org The nature of the substituent group, whether electron-donating or electron-withdrawing, profoundly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. libretexts.orgunam.mx

Electron-withdrawing groups, such as the nitro group, increase the acidity of the benzoic acid by stabilizing the conjugate base. wikipedia.orglibretexts.org This electronic effect is a key principle in designing synthetic routes and predicting reaction outcomes. wikipedia.org The strategic placement of substituents on the benzoic acid scaffold is a fundamental tactic in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. researchgate.net

Significance of 2-Benzyloxy-3-nitrobenzoic Acid as a Chemical Entity in Synthetic Chemistry

Among the vast family of substituted benzoic acids, this compound stands out as a particularly useful chemical intermediate. Its structure, featuring a bulky benzyloxy group ortho to the carboxylic acid and a nitro group at the 3-position, presents a unique combination of steric and electronic features.

The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps. This group also influences the molecule's reactivity and solubility. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for certain reactions and can itself be transformed into other functional groups, most commonly an amino group through reduction. chemcess.com This versatility makes this compound a valuable precursor in the synthesis of various complex organic molecules, including those with potential biological activity. For instance, its ester derivative, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl (B1604629) Ester, is noted as an intermediate in the synthesis of antimycin. scbt.com

Historical Overview of Synthetic Methodologies for Aromatic Nitro-Carboxylic Acid Derivatives

The synthesis of aromatic nitro compounds dates back to the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834. numberanalytics.com The primary method for introducing a nitro group onto an aromatic ring has traditionally been electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid. numberanalytics.comwikipedia.org This classical approach, while effective, can sometimes lead to issues with regioselectivity and the formation of byproducts, especially in highly substituted or sensitive substrates. researchgate.netwikipedia.org

Over the years, significant advancements have been made in the development of more selective and milder nitrating agents. researchgate.netnumberanalytics.com These include the use of nitronium salts like nitronium tetrafluoroborate, which can offer improved control over the reaction. numberanalytics.com Furthermore, methods for the synthesis of nitrobenzoic acids have evolved. For example, the oxidation of the corresponding nitrotoluenes is a common industrial method for producing nitrobenzoic acids. chemcess.com Research into the direct nitration of benzoic acid has shown that the reaction conditions, such as temperature, can influence the distribution of isomers. wikipedia.org The historical development of these synthetic methods reflects a continuous drive towards greater efficiency, selectivity, and safety in the preparation of this important class of compounds. researchgate.netgoogle.com

Chemical and Physical Properties

The properties of this compound and its derivatives are dictated by the interplay of its functional groups.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₅ |

| Molecular Weight | 273.24 g/mol |

| Appearance | Typically a solid |

| Solubility | Generally soluble in organic solvents |

The molecular formula of the benzyl ester derivative is C₂₁H₁₇NO₅, with a molecular weight of 363.36. scbt.com Isotope-labeled versions, such as 2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester, are also available for research purposes. lgcstandards.com

Synthesis and Reactions

The primary route for the synthesis of derivatives of this compound often starts from simpler, more readily available precursors. For example, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester can be synthesized from 3-Nitrosalicylic acid and Benzyl bromide. chemicalbook.com

The reactivity of this compound is characterized by the chemical behavior of its constituent functional groups: the carboxylic acid, the nitro group, and the benzyloxy group on the aromatic ring.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols. chemcess.com

Nitro Group: The nitro group is a key site for chemical transformation. It can be reduced to an amino group, which opens up a wide range of further derivatization possibilities, such as the formation of amides or participation in diazotization reactions. chemcess.com

Aromatic Ring: The presence of both the benzyloxy and nitro groups influences the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. The nitro group is strongly deactivating for electrophilic substitution. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFUJKRDCWUMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285328 | |

| Record name | 3-Nitro-2-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-95-2 | |

| Record name | 3-Nitro-2-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107558-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-2-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of 2 Benzyloxy 3 Nitrobenzoic Acid

Transformations of the Nitro Functional Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

Chemoselective Reduction to Amino Benzoic Acid Derivatives

The reduction of the nitro group in 2-Benzyloxy-3-nitrobenzoic acid to an amine is a key transformation. Achieving chemoselectivity is crucial to avoid the simultaneous cleavage of the benzyloxy ether or reaction at the carboxylic acid group. A variety of reducing agents and methods can be employed for this purpose.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com For substrates with sensitive functional groups, milder and more selective reagents are preferred. Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is known to effectively reduce aromatic nitro groups without affecting other reducible moieties like esters, nitriles, or O-benzyl ethers. stackexchange.com Sodium sulfide (B99878) (Na₂S) also offers a mild alternative, particularly where acidic conditions or catalytic hydrogenation are not suitable. commonorganicchemistry.com

A process using trichlorosilane (B8805176) in the presence of a base has been described as a highly chemoselective method for reducing nitro groups to amines, leaving other potentially reducible functional groups intact. google.com Another approach involves the neutralization of the nitrobenzoic acid with an inorganic base, followed by reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney-Ni or iron powder. google.com

Table 1: Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol, 70 °C | High, tolerates esters, O-benzyl ethers | stackexchange.com |

| H₂/Pd-C | Room Temperature, Hydrogen Balloon | High for nitro group, may cleave benzyl (B1604629) ether | sigmaaldrich.com |

| Fe/Acid | Acidic media (e.g., Acetic Acid) | Mild, selective for nitro group | commonorganicchemistry.com |

| Trichlorosilane/Base | Acetonitrile (B52724), 0 °C to 15 °C | High, tolerates many functional groups | google.com |

Mechanistic Studies and Catalysis in Nitro Group Transformations

The reduction of aromatic nitro compounds is a complex process that proceeds through several intermediates. mdpi.com The reaction pathway can vary depending on the catalyst and reaction conditions. orientjchem.org Generally, the six-electron reduction to an amine involves the sequential formation of a nitroso compound and then a hydroxylamine (B1172632) derivative. nih.gov

Hydrogenation Pathway: The catalytic hydrogenation of a nitro compound to an aniline (B41778) can occur through a "hydrogenation" direction, which involves the sequential interaction of the nitro group with hydrogen molecules to form nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. orientjchem.org

Catalytic Mechanisms: Different catalytic systems operate via distinct mechanisms. For instance, with palladium-containing catalysts, the process often starts with the activation of molecular hydrogen on the metal centers, followed by interaction with the nitro compound. orientjchem.org In some cases, the reaction between intermediates like nitrosobenzene and the final amine product can lead to the formation of azobenzene, which is then further reduced. orientjchem.org The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group itself. nih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo typical reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification of nitrobenzoic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, reacting a nitrobenzoic acid with a C1-C3 alkanol in an inert solvent using a polyfluoroalkanesulfonic acid catalyst at temperatures between 60-120 °C yields the corresponding alkyl nitrobenzoate. google.com Solid acid catalysts, such as modified Montmorillonite K10 clay, have also been used for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org It is known that 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be synthesized from 3-Nitrosalicylic acid and Benzyl bromide. chemicalbook.comscbt.com

Amidation reactions would proceed by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine.

Decarboxylation Pathways and Derivatives

The thermal decarboxylation of nitrobenzoic acids has been studied in solvents like glycerol. oup.comoup.com The reaction mechanism can be either a unimolecular electrophilic substitution (Sᴇ1) or a bimolecular electrophilic substitution (Sᴇ2), depending on the position of the nitro group and the reaction conditions. oup.com For meta and para-nitrobenzoic acids, a first-order rate constant is observed, consistent with an Sᴇ1 mechanism. oup.comoup.com However, for the ortho isomer, the mechanism may shift. oup.comoup.com The presence of the ortho-nitro group can influence the reaction rate due to steric effects, which may twist the nitro group out of the plane of the benzene (B151609) ring, thereby reducing its resonance interaction and deactivating influence. oup.com In addition to thermal methods, decarboxylation can also be achieved by heating the acid in quinoline (B57606) in the presence of copper salts. wikipedia.org

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy ether linkage is a common protecting group for hydroxyl functions. Its cleavage, known as debenzylation, is a significant reaction.

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. sigmaaldrich.comyoutube.com This method is highly efficient and often results in clean reactions, yielding the alcohol and toluene (B28343) as a byproduct. youtube.com However, these conditions will also readily reduce the nitro group. masterorganicchemistry.com Therefore, achieving selective cleavage of the benzyl ether in this compound without affecting the nitro group is challenging with standard hydrogenolysis.

Catalytic transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of Pd/C can also be used to cleave benzyl ethers. cdnsciencepub.com While generally effective, the selectivity in the presence of a nitro group would need careful consideration.

Alternative, non-reductive methods for benzyl ether cleavage exist. Lewis acids, such as boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂), can efficiently cleave benzyl ethers under mild conditions while tolerating a range of other functional groups. organic-chemistry.org A protocol using aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures has also been reported for the cleavage of o- and p-nitrobenzyl ethers, which proceeds via oxidation at the benzylic position. nih.gov While this method is specific to nitrobenzyl ethers, it highlights that the reactivity of the benzylic position can be exploited under certain conditions. The presence of the nitro group on the benzoic acid ring, rather than the benzyl group, means that standard hydrogenolysis will likely lead to simultaneous reduction of the nitro group and cleavage of the ether. sigmaaldrich.comnacatsoc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Benzyloxy-3-nitro-benzoic acid benzyl ester |

| 3-Nitrosalicylic acid |

| Benzyl bromide |

| Toluene |

| Nitrosobenzene |

| Phenylhydroxylamine |

| Aniline |

| Azobenzene |

| Boron trichloride–dimethyl sulfide |

| Trichlorosilane |

| Hydrazine hydrate |

| Tin(II) chloride |

| Sodium sulfide |

| Montmorillonite K10 |

Selective Cleavage Strategies (e.g., Catalytic Hydrogenation, Acidic Hydrolysis)

The benzyloxy group is often employed as a protecting group for phenols and alcohols due to its relative stability and the various methods available for its removal. However, in a molecule like this compound, the presence of other sensitive groups, particularly the nitro group, makes selective cleavage a significant chemical challenge.

Catalytic Hydrogenation: This is a common method for debenzylation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This process, known as hydrogenolysis, cleaves the C-O bond of the ether. youtube.com A significant complication in the case of this compound is that catalytic hydrogenation is also a standard method for reducing nitroarenes to anilines. chemistry.coachsci-hub.st Therefore, subjecting this compound to standard hydrogenolysis conditions would likely result in the simultaneous cleavage of the benzyl ether and reduction of the nitro group, yielding 2-amino-3-hydroxybenzoic acid.

Achieving selective cleavage of the benzyloxy ether without affecting the nitro group via hydrogenation is difficult. It would require specialized catalytic systems designed for high chemoselectivity, which can differentiate between the two reducible functionalities. sci-hub.st

Acidic Hydrolysis: Benzyl ethers can also be cleaved under acidic conditions, often requiring strong acids like HBr or HI. youtube.com However, these conditions are generally harsh and may lead to undesired side reactions on the aromatic ring or with the other functional groups.

Alternative Cleavage Reagents: Other Lewis acid reagents have been developed for benzyl ether cleavage. For instance, a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) has been shown to cleave benzyl ethers under mild conditions while tolerating a range of other functional groups. organic-chemistry.org The applicability and selectivity of such a reagent on this compound would require specific experimental validation to ensure the nitro and carboxylic acid groups remain intact. Another method involves the use of aqueous sodium hydroxide to cleave o- and p-nitrobenzyl ethers, a reaction that depends on the presence of the nitro group on the benzyl portion rather than the main aromatic ring. nih.gov

The following table summarizes potential cleavage strategies and their expected outcomes.

| Cleavage Method | Reagent(s) | Likely Product(s) from this compound | Selectivity Challenge |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-Amino-3-hydroxybenzoic acid | Low; reduction of nitro group is concurrent. chemistry.coachsci-hub.st |

| Acidic Hydrolysis | HBr or HI | 2-Hydroxy-3-nitrobenzoic acid (3-Nitrosalicylic acid) | Harsh conditions may cause side reactions. |

| Lewis Acid Cleavage | BCl₃·SMe₂ | 2-Hydroxy-3-nitrobenzoic acid (3-Nitrosalicylic acid) | Requires experimental verification for compatibility with nitro and carboxyl groups. organic-chemistry.org |

Influence of the Benzyloxy Group on Ortho-Directing Effects

The benzyloxy group (-OCH₂Ph) is an alkoxy group and functions as a strong activating group in electrophilic aromatic substitution (EAS). It directs incoming electrophiles primarily to the ortho and para positions relative to itself. libretexts.orgmasterorganicchemistry.com This directing influence stems from the ability of the oxygen atom's lone pairs to participate in resonance with the aromatic π system. This donation of electron density stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.com

The stabilization is most effective when the electrophile attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, creating a more stable oxonium ion. libretexts.orgyoutube.com In the case of this compound, the benzyloxy group is at the C2 position. The positions ortho to it are C1 and C3, which are already substituted. The position para to it is C5. Therefore, the strong ortho-para directing effect of the benzyloxy group will preferentially activate the C5 position for electrophilic attack.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards substitution is a result of the combined electronic effects of its three substituents.

Influence of Benzyloxy and Nitro Groups on Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring is determined by the cumulative effects of all substituents present. These groups can be classified as activating or deactivating and as ortho-para or meta directors. byjus.comwikipedia.org

-OCH₂Ph (Benzyloxy): As an alkoxy group, it is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance (+M effect). libretexts.orgbyjus.com

-NO₂ (Nitro): This is a strong deactivating group and a meta-director . It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic. byjus.comyoutube.com

-COOH (Carboxylic Acid): This group is also deactivating and a meta-director , withdrawing electron density primarily through its inductive effect and resonance with the carbonyl. byjus.comlibretexts.org

When multiple substituents are present, the directing effects are combined. If the directing effects reinforce each other, the position of substitution is clear. If they oppose each other, the most powerful activating group typically governs the regioselectivity. youtube.com

In this compound:

The activating benzyloxy group at C2 directs ortho (C1, C3) and para (C5).

The deactivating nitro group at C3 directs meta (C1, C5).

The deactivating carboxylic acid group at C1 directs meta (C3, C5).

| Substituent Group | Position | Electronic Effect | Directing Influence |

| Benzyloxy (-OCH₂Ph) | C2 | Activating (+M, -I) | Ortho, Para |

| Nitro (-NO₂) | C3 | Deactivating (-M, -I) | Meta |

| Carboxylic Acid (-COOH) | C1 | Deactivating (-I, -M) | Meta |

Nucleophilic Aromatic Substitution Pathways on Substituted Nitrobenzoic Acids

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds, but it has stringent requirements. wikipedia.orglibretexts.org The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comacsgcipr.org

For the SNAr mechanism to be effective, two conditions must typically be met:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The parent molecule, this compound, lacks a conventional leaving group like a halogen. The benzyloxy group is not a facile leaving group under typical SNAr conditions. However, if the molecule were modified, SNAr pathways could become accessible. For example, in a hypothetical derivative like 2-chloro-3-nitrobenzoic acid , the nitro group is ortho to the chlorine atom. This arrangement strongly activates the C2 position for nucleophilic attack, and a nucleophile could readily displace the chloride. libretexts.org

Another potential but more extreme pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. pressbooks.pubmasterorganicchemistry.com This mechanism does not require activation by electron-withdrawing groups but is instead promoted by a very strong base (like NaNH₂) under harsh conditions to effect the elimination of H and a leaving group from adjacent carbons. chemistrysteps.com

Regioselectivity and Stereoselectivity in Complex Aromatic Transformations

Regioselectivity , the preference for reaction at one position over another, is a central theme in the chemistry of this compound. wikipedia.org As established in the discussion of EAS (Section 3.4.1), the electronic properties of the existing substituents create a strong preference for the regioselective substitution at the C5 position.

In more complex transformations, regioselectivity can be guided by other factors. For example, directed ortho-metalation (DoM) is a powerful strategy where a functional group directs the deprotonation of a nearby ortho position with a strong base. The carboxylate group (formed by deprotonating the carboxylic acid) can act as a directed metalation group. nih.gov In the case of this compound, the carboxylate at C1 could potentially direct metalation to the C6 position, providing a route to functionalization at a site not favored by EAS.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The starting molecule, this compound, is achiral and has no stereocenters. Stereoselectivity would become a consideration in reactions that introduce a new chiral center. For instance, if the carboxylic acid group were to be reduced or attacked by an organometallic reagent, the adjacent benzyloxy group could potentially exert a steric influence on the approaching reagent, leading to modest diastereoselectivity. High levels of stereoselectivity would typically require the use of chiral reagents or catalysts. wikipedia.orgnih.gov

Synthesis and Exploration of Derivatives and Analogues Derived from 2 Benzyloxy 3 Nitrobenzoic Acid

Structural Modification Strategies for Novel Analogues

The inherent functionality of 2-benzyloxy-3-nitrobenzoic acid allows for systematic structural modifications to fine-tune the physicochemical properties of the resulting analogues. These strategies typically target the three main components of the molecule: the benzyloxy group, the nitro group, and the carboxyl function.

| Substituent (R) on Benzyl (B1604629) Group | Resulting Analogue Name | Potential Effect |

| H (unsubstituted) | This compound | Baseline compound |

| 4-Methoxy | 2-(4-Methoxybenzyloxy)-3-nitrobenzoic acid | Increased electron density, potential for altered solubility |

| 4-Chloro | 2-(4-Chlorobenzyloxy)-3-nitrobenzoic acid | Increased lipophilicity, modified electronic properties |

| 4-Nitro | 2-(4-Nitrobenzyloxy)-3-nitrobenzoic acid | Strong electron-withdrawing effect |

The nitro and carboxyl groups are prime sites for chemical transformation, serving as handles to introduce new functionalities and build more complex structures.

The nitro group is most commonly targeted for reduction. This transformation is a critical step, as it converts the electron-withdrawing nitro group into a nucleophilic amino group, yielding a 2-amino-3-benzyloxybenzoic acid. This product is a valuable derivative of anthranilic acid, a key building block for many heterocyclic systems. google.com

The carboxylic acid function can undergo a variety of classical transformations. Esterification is a common strategy, for example, reacting the acid with benzyl bromide to form 2-benzyloxy-3-nitro-benzoic acid benzyl ester. chemicalbook.comscbt.com This modification neutralizes the acidic proton and increases lipophilicity. Alternatively, the carboxyl group can be converted into amides by reacting with various amines, further expanding the library of accessible derivatives.

| Target Group | Reaction | Resulting Functional Group | Example Product |

| Nitro (-NO₂) | Reduction (e.g., catalytic hydrogenation) | Amino (-NH₂) | 2-Amino-3-benzyloxybenzoic acid |

| Carboxyl (-COOH) | Esterification (e.g., with benzyl bromide) | Ester (-COOBn) | 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester scbt.com |

| Carboxyl (-COOH) | Amidation (e.g., with an amine) | Amide (-CONR₂) | 2-Benzyloxy-3-nitrobenzamide derivative |

Beyond direct modifications of the existing functional groups, the scaffold of this compound can be further elaborated to include additional heteroatoms. The key to this strategy is the conversion of the nitro group to an amino group. The resulting 2-amino-3-benzyloxybenzoic acid can undergo diazotization to form a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens (Cl, Br), a cyano group, or a hydroxyl group, at the 3-position (following the removal or transformation of the original benzyloxy group if desired). This opens a pathway to a host of new analogues with diverse chemical properties.

Role as a Key Synthetic Intermediate for Advanced Molecular Architectures

The true utility of this compound is demonstrated in its application as a foundational building block for more complex molecules, particularly polycyclic and heterocyclic systems that are of significant interest in medicinal chemistry and materials science. beilstein-journals.org

Polycyclic aromatic systems (PASs) are molecules composed of fused aromatic rings. beilstein-journals.org this compound serves as a precursor for hetero-polycyclic aromatic systems by providing the necessary framework for constructing fused nitrogen-containing rings. The synthesis of quinolines and benzodiazepines from this starting material, as detailed below, are prime examples of its role in building these larger, fused molecular architectures.

The conversion of this compound into its corresponding anthranilic acid derivative is the gateway to a rich field of heterocyclic chemistry.

Anthranilic Acid Derivatives: The reduction of the nitro group on this compound directly yields 2-amino-3-benzyloxybenzoic acid. This compound is a substituted anthranilic acid, a class of molecules known to be important starting materials and intermediates for dyes and pharmaceuticals. google.com The synthesis of various N-aryl anthranilic acids and their subsequent use in creating pharmacologically active agents highlights the importance of this molecular class. researchgate.netmdpi.com

Quinolines: The quinoline (B57606) skeleton is a privileged structure in medicinal chemistry. nih.gov Many synthetic routes to quinolines, such as the Friedländer synthesis, utilize ortho-aminoaryl aldehydes or ketones as precursors. The 2-amino-3-benzyloxybenzoic acid derived from the parent compound can be chemically transformed into a suitable ketone or aldehyde, which can then undergo cyclization with a methylene-activated compound to form a substituted quinoline ring system. This positions this compound as a valuable starting point for accessing these important heterocycles. nih.gov

Benzodiazepines: Benzodiazepines represent another class of critical pharmacophores. researchgate.net A common route to the 1,4-benzodiazepine (B1214927) core involves the cyclization of a 2-aminobenzophenone (B122507) derivative. wum.edu.pl Starting from this compound, a synthetic sequence can be envisioned where the nitro group is reduced to an amine, and the carboxylic acid is converted to a benzophenone (B1666685) via a Friedel-Crafts acylation. The resulting 2-amino-3-benzyloxybenzophenone can then be reacted with an amino acid equivalent or other suitable reagents to construct the seven-membered diazepine (B8756704) ring, demonstrating the utility of the initial scaffold in multi-step syntheses of complex drug-like molecules. google.com

Applications in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate a wide array of structurally diverse molecules from a common starting material. The inherent functionalities of this compound make it a promising, albeit underexplored, scaffold for such synthetic endeavors. Its three key functional groups—the carboxylic acid, the nitro group, and the benzyl ether—offer orthogonal chemical handles that can be selectively manipulated to create a library of compounds with varied molecular architectures.

The strategic placement of these groups on the aromatic ring allows for a systematic exploration of chemical space. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the carboxylic acid and the benzyloxy group provide points for derivatization and further structural elaboration.

Potential Synthetic Transformations for Scaffold Diversity:

The true potential of this compound in DOS lies in the sequential or parallel modification of its functional groups. A hypothetical DOS pathway could commence with the derivatization of the carboxylic acid, followed by the transformation of the nitro group, and finally, the cleavage and subsequent modification of the benzyl ether. Each of these steps can be branched to introduce a wide range of chemical motifs, leading to a geometrically diverse library of molecules.

For instance, the initial carboxylic acid can be converted into a library of amides or esters. Each of these new compounds, now bearing a different amide or ester group, can then be subjected to the reduction of the nitro group to an amine. This newly formed amine can then be acylated, alkylated, or used as a key component in cyclization reactions to form various heterocyclic scaffolds. Finally, cleavage of the benzyl ether would reveal a phenolic hydroxyl group, which could be further functionalized. This multi-layered approach to synthesis can rapidly generate a multitude of unique molecular frameworks from a single, readily accessible starting material.

The following table outlines some of the potential transformations that can be applied to this compound to generate scaffold diversity.

| Functional Group | Reaction | Reagents | Resulting Functional Group/Scaffold |

| Carboxylic Acid | Amide Coupling | Amines, Coupling Agents (e.g., EDC, HATU) | Amides |

| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Esters |

| Nitro Group | Reduction | Fe/HCl, H₂, Pd/C, SnCl₂ | Amine |

| Amine (from nitro) | Acylation | Acyl Chlorides, Anhydrides | Amides |

| Amine (from nitro) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amines |

| Amine (from nitro) | Cyclization | Diketones, α,β-Unsaturated Esters | Heterocycles (e.g., Quinolines, Benzodiazepines) |

| Benzyl Ether | Cleavage | H₂, Pd/C, BBr₃ | Phenol |

| Phenol (from ether) | Alkylation | Alkyl Halides, Base | Ethers |

| Phenol (from ether) | Etherification | Aryl Halides (Ullmann Condensation) | Diaryl Ethers |

Table 1: Potential Diversity-Oriented Transformations of this compound

This strategic combination of reactions underscores the potential of this compound as a valuable building block in the construction of diverse molecular libraries for drug discovery and chemical biology.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Benzyloxy-3-nitrobenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons of the two aromatic rings and the benzylic methylene (B1212753) protons resonate in specific regions, with their multiplicities revealing adjacent proton-proton couplings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (165-175 ppm). The aromatic carbons resonate between 110-160 ppm, and the benzylic methylene carbon appears further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (C4-H, C5-H, C6-H) | 7.2 - 8.2 | Multiplets |

| Benzyl (B1604629) Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplets |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid (-C OOH) | 165 - 175 |

| Aromatic (C-O, C-NO₂, C-COOH) | 130 - 160 |

| Aromatic (C-H) | 115 - 130 |

| Benzyl Aromatic (C₆H₅) | 127 - 136 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the substituted benzoic acid ring (H-4, H-5, and H-6) and among the protons on the benzyl group's phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic methylene proton signal to its carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this molecule would include:

The benzylic methylene protons showing a correlation to the C2 carbon of the benzoic acid ring (three-bond coupling, C-O-C-H), confirming the ether linkage.

Protons on the benzoic acid ring (e.g., H-4) showing correlations to the carboxyl carbon.

The H-4 proton correlating to the C-2 and C-6 carbons, helping to place the substituents.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, this compound (C₁₄H₁₁NO₅, Exact Mass: 273.0637) would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 274.0710. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 272.0565 would be prominent. These techniques provide the molecular formula with high accuracy.

Analysis of the fragmentation patterns in the mass spectrum provides corroborating evidence for the compound's structure. Under electron ionization or collision-induced dissociation, the molecule breaks apart in predictable ways.

Key fragmentation pathways for this compound include:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds. youtube.com

Formation of the tropylium (B1234903) ion: Cleavage of the benzylic C-O bond is highly favorable, leading to the formation of a benzyl cation (C₇H₇⁺) which rearranges to the stable tropylium ion at m/z 91. This is a characteristic peak for compounds containing a benzyl group.

Loss of the carboxyl group: Decarboxylation can occur with the loss of COOH (45 Da) or CO₂ (44 Da).

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |

|---|---|---|

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [M-NO₂]⁺ | [C₁₄H₁₁O₃]⁺ | 227 |

| [M-COOH]⁺ | [C₁₃H₁₀NO₃]⁺ | 228 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). nih.gov The spectra provide a characteristic "fingerprint" for the compound.

For this compound, key vibrational modes include:

O-H Stretch: A very broad absorption in the IR spectrum from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

NO₂ Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-O Stretches: The aryl-ether and benzyl-ether C-O stretching vibrations appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C Stretches: Aromatic C-H stretches are seen above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Nitro Group | Asymmetric N-O Stretch | 1520 - 1560 |

| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 |

| Ether | Asymmetric C-O-C Stretch | 1200 - 1300 |

Identification of Characteristic Functional Group Vibrations

The structural complexity of this compound, featuring a carboxylic acid, a nitro group, an ether linkage, and a substituted aromatic system, gives rise to a unique infrared (IR) spectrum. The identification of vibrational frequencies corresponding to these functional groups is paramount for structural confirmation.

The carboxyl group (-COOH) presents two particularly characteristic vibrations: the carbonyl (C=O) stretching and the hydroxyl (O-H) stretching. The C=O stretch in aromatic carboxylic acids typically appears as a strong band in the region of 1700-1725 cm⁻¹. Dimerization through intermolecular hydrogen bonding, common in carboxylic acids, can shift this band to a lower frequency. The O-H stretch is notable for its broadness, spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding.

The nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretch is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears between 1300 and 1370 cm⁻¹. The position of these bands can be influenced by the electronic environment of the benzene (B151609) ring.

The benzyloxy group (-O-CH₂-Ph) introduces C-O ether stretching vibrations. Aromatic ethers typically show an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. Furthermore, the aromatic rings themselves produce characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching bands are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Ether (Aryl-Alkyl) | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Aromatic Ring | C-H Bending (Out-of-plane) | 690 - 900 | Strong-Medium |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and starting materials, as well as for the precise assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve specific, vital roles in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC is the most common modality used for benzoic acid derivatives. thermofisher.comekb.eg

Method development involves the careful selection of a stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice for the stationary phase, offering excellent hydrophobic retention for aromatic compounds. thermofisher.comekb.eg The mobile phase typically consists of a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727), and an acidified aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid). ekb.egvu.edu.au Acidification of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the target compound from impurities with a wide range of polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic rings and nitro group are strong chromophores. An analysis of various benzoic acids suggests a detection wavelength around 254 nm would be effective. thermofisher.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's low volatility and the presence of the polar carboxylic acid group can lead to poor peak shape, thermal decomposition in the hot injector, and strong adsorption on the column. Therefore, derivatization is required to convert the acid into a more volatile and thermally stable ester, such as a methyl or benzyl ester. researchgate.net The benzyl ester of this compound is a known derivative. chemicalbook.comscbt.com

Once derivatized, GC is an excellent tool for monitoring the progress of reactions or for quantifying volatile impurities. For instance, during the synthesis, GC can track the disappearance of a volatile starting material or the appearance of the esterified product.

The analysis would typically employ a high-temperature capillary column with a polar stationary phase to effectively separate the components. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the significant advantage of providing structural information, allowing for the definitive identification of the analyte and any impurities. researchgate.netnih.gov

Table 3: Representative GC Method for Analysis of a Volatile Derivative

| Parameter | Condition |

| Derivative | Benzyl 2-benzyloxy-3-nitrobenzoate |

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (Transfer line) |

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic characteristics of a molecule. For 2-Benzyloxy-3-nitrobenzoic acid, methods like Ab Initio and Density Functional Theory (DFT) are employed to provide a detailed picture of its electronic makeup and stability.

Theoretical geometry optimization of this compound is typically performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) often being the combination of choice for providing a balance between accuracy and computational cost. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of the atoms, which corresponds to the molecule's equilibrium geometry.

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise dimensions of the carboxylic acid group, the nitro group, and the benzyloxy substituent, as well as their orientation relative to the benzene (B151609) ring. The stability of the molecule is inferred from its total electronic energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(carboxyl)-C(ring) | ~1.49 Å |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C(nitro)-N | ~1.48 Å | |

| N=O (nitro) | ~1.23 Å | |

| C(ring)-O(benzyl) | ~1.37 Å | |

| O(benzyl)-C(methylene) | ~1.44 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| C(ring)-C(carboxyl)-O | ~118° | |

| C(ring)-C(nitro)-N | ~119° | |

| O=N=O (nitro) | ~124° | |

| C(ring)-O-C(methylene) | ~117° | |

| Dihedral Angle | C-C-C=O (carboxyl) | ~15-25° |

| C-C-N=O (nitro) | ~40-60° |

Note: These values are illustrative and represent typical outputs from DFT calculations on similar aromatic compounds.

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution suggests that the molecule could be susceptible to electrophilic attack on the ring and nucleophilic attack at the nitro group or adjacent carbons.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron density distribution. In such a map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prone to electrophilic attack. For this molecule, these would be found around the oxygen atoms of the carboxylic and nitro groups. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, expected around the acidic hydrogen of the carboxyl group.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, identifying transient intermediates and transition states that are difficult to observe experimentally.

For a proposed reaction involving this compound, such as its esterification or a nucleophilic aromatic substitution, computational methods can locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Its geometry reveals the critical arrangement of atoms as bonds are broken and formed.

Once a transition state is located and confirmed by a single imaginary frequency, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species.

By including zero-point vibrational energies and thermal corrections, it is also possible to calculate Gibbs free energies of activation (ΔG‡) and reaction (ΔGr), which provide a more complete picture of reaction spontaneity and feasibility under specific temperature and pressure conditions.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔE | Electronic Energy Difference | -20.5 |

| ΔH | Enthalpy of Reaction | -19.8 |

| ΔG | Gibbs Free Energy of Reaction | -18.2 |

| E_a | Activation Energy | +15.3 |

| ΔG‡ | Gibbs Free Energy of Activation | +16.1 |

Note: These values are hypothetical for an illustrative reaction and demonstrate the type of data obtained from computational models.

Conformational Analysis and Intramolecular Interactions

The flexibility of the benzyloxy and carboxylic acid groups allows this compound to exist in multiple conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions.

A key feature of this molecule is the potential for intramolecular hydrogen bonding between the acidic proton of the carboxylic acid and an oxygen atom of the adjacent nitro group. This interaction can significantly influence the molecule's preferred conformation. A potential energy surface scan, where the dihedral angles of the rotatable bonds are systematically varied, can identify the various low-energy conformers.

The presence of the bulky benzyloxy group at the 2-position creates steric hindrance, which forces the nitro group and the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" disrupts the planarity and influences the molecule's electronic properties and acidity. Computational analysis can quantify the energetic cost of this steric clash and the stabilizing energy of any intramolecular hydrogen bonds. Natural Bond Orbital (NBO) analysis is often used to characterize and quantify the strength of such hydrogen bonds.

Computational Assessment of Regioselectivity and Stereoselectivity of this compound

Theoretical and computational chemistry provide powerful tools for understanding and predicting the reactivity of complex organic molecules. In the case of this compound, computational methods can offer deep insights into the factors governing its reaction pathways, particularly regioselectivity and stereoselectivity. By employing quantum chemical calculations, it is possible to model the molecule's electronic structure and predict its behavior in chemical reactions.

Fukui Function and Dual Descriptor Analysis

To predict the reactive sites of a molecule, Conceptual Density Functional Theory (DFT) offers valuable descriptors, such as the Fukui function and the dual descriptor. scm.com These tools help in identifying which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of a reaction.

The Fukui function , denoted as f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

A higher value of the Fukui function at a particular atomic site indicates a greater propensity for that site to undergo the corresponding type of attack. scm.com For this compound, these functions can be calculated to predict how it will react with various reagents.

The dual descriptor , Δf(r), is a more refined tool that can often provide a clearer picture of reactivity than the Fukui function alone. researchgate.net It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)). The sign of the dual descriptor indicates the nature of the reactive site:

Δf(r) > 0 : The site is electrophilic and susceptible to nucleophilic attack.

Δf(r) < 0 : The site is nucleophilic and prone to electrophilic attack.

This biphasic nature allows for an unambiguous assignment of reactivity. researchgate.net For this compound, a molecule with multiple functional groups, the dual descriptor can precisely pinpoint the most electrophilic and nucleophilic centers, which is crucial for predicting regioselectivity in reactions such as aromatic substitutions or reactions involving the carboxylic acid group. While specific calculations for this compound are not available in the literature, analysis of related nitroaromatic compounds suggests that the carbon atoms of the aromatic ring are significantly influenced by the electron-withdrawing nitro group and the bulky benzyloxy group. researchgate.net

Table 1: Hypothetical Fukui Function and Dual Descriptor Values for Selected Atoms in this compound

| Atom/Region | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |

| Carbonyl Carbon (COOH) | 0.15 | 0.05 | 0.10 | Electrophilic |

| C4 (Aromatic Ring) | 0.08 | 0.03 | 0.05 | Electrophilic |

| C5 (Aromatic Ring) | 0.04 | 0.09 | -0.05 | Nucleophilic |

| C6 (Aromatic Ring) | 0.12 | 0.04 | 0.08 | Electrophilic |

| Nitrogen (NO2) | 0.18 | 0.02 | 0.16 | Highly Electrophilic |

Note: The values in this table are illustrative and intended to demonstrate the application of these descriptors. Actual values would require specific quantum chemical calculations.

Modeling of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects arising from its substituents. The bulky benzyloxy group at the ortho position to the carboxylic acid creates significant steric hindrance, which can influence the approach of reagents. rsc.org The nitro group, a strong electron-withdrawing group, significantly modulates the electronic properties of the aromatic ring.

Electronic Effects: The nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (C4 and C6). Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule, revealing the extent of electron deficiency at different positions. researchgate.net The electron-withdrawing nature of the nitro group also increases the acidity of the carboxylic acid. nih.gov

Steric Effects: The 2-benzyloxy group sterically hinders the adjacent 3-nitro and 1-carboxylic acid groups. This steric inhibition of resonance can affect the planarity of the molecule, for instance, by causing the carboxyl group to twist out of the plane of the aromatic ring. rsc.org Such conformational changes can alter the molecule's reactivity and acidity. Computational modeling can be used to calculate the energy barriers for bond rotation and to determine the most stable conformations. Parameters such as Sterimol values can be used to quantify the steric bulk of the substituents and correlate it with reaction outcomes. acs.org

Table 2: Calculated Properties for Modeling Steric and Electronic Effects in Benzoic Acid Derivatives

| Compound | Dihedral Angle (Ring-COOH) | NBO Charge on Carbonyl Carbon | Calculated pKa | Sterimol L-value (ortho-substituent) |

| Benzoic Acid | ~0° | +0.45 | 4.20 | 2.06 (H) |

| 2-Nitrobenzoic Acid | ~23° | +0.48 | 2.17 | 3.49 (NO2) |

| 2-tert-Butylbenzoic Acid | ~59° | +0.46 | 3.54 | 4.93 (t-Bu) |

| This compound (Hypothetical) | Expected to be significant | Expected to be > +0.48 | Expected to be low | > 6.0 (Benzyloxy) |

Note: Data for benzoic acid, 2-nitrobenzoic acid, and 2-tert-butylbenzoic acid are based on literature findings to provide context for the hypothetical values for this compound. rsc.orgacs.org

Future Research Directions and Emerging Trends in the Study of 2 Benzyloxy 3 Nitrobenzoic Acid

Innovations in Catalyst Design for Selective Transformations

The selective transformation of 2-Benzyloxy-3-nitrobenzoic acid into its derivatives is a cornerstone of its utility. Future research is intensely focused on the development of novel catalysts that can offer higher selectivity, efficiency, and sustainability. Key areas of innovation include:

Nanocatalysts: The use of metal nanoparticles as catalysts is a promising avenue. Their high surface-area-to-volume ratio and unique electronic properties can lead to enhanced catalytic activity and selectivity in reactions such as hydrogenation of the nitro group or debenzylation.

Homogeneous and Heterogeneous Catalysis: Research continues to refine both homogeneous and heterogeneous catalytic systems. For instance, the development of soluble organometallic complexes allows for mild reaction conditions and high selectivity. Conversely, solid-supported catalysts are being designed for easier separation and recyclability, contributing to more sustainable processes.

Photoredox Catalysis: This emerging field utilizes light energy to drive chemical reactions. The application of photoredox catalysis to the transformations of this compound could enable novel reaction pathways that are not accessible through traditional thermal methods, potentially leading to the synthesis of unique derivatives.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Predicting Reaction Outcomes: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the products and yields of transformations involving this compound under various conditions. beilstein-journals.orgresearchgate.net This predictive capability can significantly reduce the number of trial-and-error experiments required.

Optimizing Reaction Conditions: AI can be used to design and optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield of desired products and minimize the formation of byproducts. beilstein-journals.org This is achieved by building global and local models that leverage large-scale reaction databases. beilstein-journals.org

Discovering Novel Synthetic Routes: By analyzing known chemical reactions and pathways, AI can propose novel and more efficient synthetic routes to derivatives of this compound.

Exploration of Bio-inspired and Biocatalytic Synthesis Routes for Derivatives

Nature often provides inspiration for highly selective and efficient chemical transformations. The exploration of bio-inspired and biocatalytic routes for the synthesis of derivatives of this compound is a growing area of interest. This includes:

Enzymatic Catalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and specificity. Researchers are investigating the use of existing or engineered enzymes to perform specific transformations on the this compound scaffold.

Whole-Cell Biotransformation: This approach utilizes living microorganisms to carry out multi-step syntheses. By engineering metabolic pathways in bacteria or yeast, it may be possible to produce complex derivatives of this compound in a more sustainable and environmentally friendly manner.

Development of Sustainable and Circular Economy Approaches in Compound Production

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. For the production of this compound and its derivatives, this translates to:

Use of Renewable Feedstocks: Research is underway to develop synthetic routes that start from renewable raw materials, reducing the reliance on fossil fuels.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Solvent Selection: Prioritizing the use of greener solvents or solvent-free reaction conditions to reduce the environmental impact of the synthesis.

High-Throughput Experimentation and Automation in Chemical Discovery and Process Development

High-throughput experimentation (HTE) and automation are powerful tools for accelerating chemical discovery and process development. youtube.comnih.gov In the context of this compound, these technologies enable:

Rapid Screening of Reaction Conditions: HTE platforms, often employing multi-well plates, allow for the parallel execution of a large number of reactions, enabling the rapid screening of various catalysts, solvents, and other reaction parameters. youtube.compurdue.edu

Accelerated Discovery of New Reactions: By systematically and rapidly testing numerous combinations of reagents, HTE can facilitate the discovery of novel transformations and derivatives of this compound. youtube.com

Generation of Large Datasets for Machine Learning: The vast amounts of high-quality data generated by HTE are ideal for training and refining machine learning models for reaction prediction and optimization. youtube.com The combination of HTE with AI and automated synthesis is expected to dramatically alter the landscape of synthetic chemistry. youtube.com

Interactive Data Table: Emerging Research Areas for this compound

| Research Area | Key Focus | Potential Impact |

| Innovations in Catalyst Design | Development of nanocatalysts, advanced homogeneous and heterogeneous systems, and photoredox catalysts. | Increased selectivity, efficiency, and sustainability of chemical transformations. |

| AI and Machine Learning | Reaction prediction, optimization of conditions, and discovery of novel synthetic routes. beilstein-journals.org | Reduced experimental effort, accelerated discovery, and improved process efficiency. |

| Bio-inspired Synthesis | Utilization of enzymes and whole-cell systems for transformations. | Highly selective and environmentally friendly production of derivatives. |

| Sustainable Production | Use of renewable feedstocks, maximizing atom economy, and employing green solvents. | Reduced environmental footprint and alignment with circular economy principles. |

| High-Throughput Experimentation | Rapid screening of reaction conditions and discovery of new reactions through automation. youtube.comnih.gov | Accelerated pace of chemical discovery and process optimization. |

Q & A

Q. What is the standard procedure for synthesizing 2-Benzyloxy-3-nitrobenzoic acid, and what factors influence the reaction yield?

The synthesis involves reacting ethyl 3-nitrosalicylate with benzyl chloride in the presence of sodium carbonate, sodium iodide, and ethanol under reflux conditions. After 19 hours of refluxing, additional sodium carbonate and water are added, followed by acidification to precipitate the product. Crystallization from isopropyl alcohol yields pure this compound with a reported yield of 35%. Key factors affecting yield include stoichiometric ratios of benzyl chloride to ester, reaction time, and the role of sodium iodide as a catalyst (likely facilitating nucleophilic substitution). Purification via crystallization also impacts recovery .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

Structural confirmation typically involves elemental analysis (C, H, N percentages), IR spectroscopy (to identify nitro and carboxylic acid groups), and NMR (¹H and ¹³C) to resolve aromatic protons, benzyloxy substituents, and nitro group positions. X-ray crystallography using programs like SHELXL can further validate molecular geometry, though this requires high-quality single crystals .

Q. What are the key safety considerations when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous nitroaromatic compounds require precautions against inhalation, skin contact, and eye exposure. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Proper disposal of acidic waste and avoidance of strong oxidizers are advised based on similar benzoic acid derivatives .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to improve yield beyond the reported 35%?

Optimization strategies include:

- Catalyst screening : Testing phase-transfer catalysts or alternative iodide sources to enhance benzylation efficiency.

- Solvent selection : Replacing ethanol with polar aprotic solvents (e.g., DMF) to improve reaction kinetics.

- Temperature control : Investigating microwave-assisted synthesis to reduce reaction time.

- Purification methods : Employing column chromatography instead of crystallization to recover more product .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in subsequent reactions?

The nitro group at the 3-position increases the acidity of the carboxylic acid (via meta-directing effects) and deactivates the aromatic ring, reducing electrophilic substitution reactivity. This makes the compound suitable for selective derivatization, such as amidation or esterification, without competing side reactions. Computational studies (e.g., DFT calculations) can predict sites for nucleophilic attack .

Q. What strategies can resolve discrepancies in melting points or spectral data reported for this compound?

Contradictions may arise from impurities or polymorphic forms. Repetition under controlled conditions (e.g., standardized recrystallization solvents) and advanced characterization (e.g., differential scanning calorimetry for melting behavior) are critical. Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) ensures data consistency .

Q. How can computational chemistry predict the stability or reactivity of this compound derivatives?

Molecular docking studies and quantum mechanical calculations (e.g., using Gaussian or ORCA) can model interactions with biological targets or predict degradation pathways. For example, the nitro group’s electron-withdrawing nature can be analyzed for its impact on hydrolysis rates or photostability .

Applications in Academic Research

Q. What are the primary applications of this compound as a synthetic intermediate?

The compound serves as a precursor for nitro-substituted salicylamides, which are explored in medicinal chemistry for antimicrobial or anti-inflammatory activity. Its benzyloxy group can also be selectively deprotected to generate free hydroxyl derivatives for further functionalization .

Q. How is this compound utilized in crystallography studies?

Single-crystal X-ray diffraction, refined via programs like SHELXL, can elucidate its molecular packing and hydrogen-bonding networks. This is critical for understanding solid-state properties and designing co-crystals for enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.